1,4-Dibromo-2-(difluoromethoxy)benzene 1,4-Dibromo-2-(difluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1000575-26-7
VCID: VC8033445
InChI: InChI=1S/C7H4Br2F2O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H
SMILES: C1=CC(=C(C=C1Br)OC(F)F)Br
Molecular Formula: C7H4Br2F2O
Molecular Weight: 301.91 g/mol

1,4-Dibromo-2-(difluoromethoxy)benzene

CAS No.: 1000575-26-7

Cat. No.: VC8033445

Molecular Formula: C7H4Br2F2O

Molecular Weight: 301.91 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dibromo-2-(difluoromethoxy)benzene - 1000575-26-7

Specification

CAS No. 1000575-26-7
Molecular Formula C7H4Br2F2O
Molecular Weight 301.91 g/mol
IUPAC Name 1,4-dibromo-2-(difluoromethoxy)benzene
Standard InChI InChI=1S/C7H4Br2F2O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H
Standard InChI Key RWPUJYIGUYKGBB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)OC(F)F)Br
Canonical SMILES C1=CC(=C(C=C1Br)OC(F)F)Br

Introduction

Synthetic Routes

The synthesis of 1,4-Dibromo-2-(difluoromethoxy)benzene typically involves the bromination of 2-(difluoromethoxy)benzene under controlled conditions to ensure selective substitution at the 1 and 4 positions on the benzene ring. The process includes:

  • Step 1: Preparation of the starting material, 2-(difluoromethoxy)benzene.

  • Step 2: Bromination using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of catalysts like iron or aluminum chloride to direct substitution.

  • Step 3: Purification through recrystallization or chromatography.

Industrial Production

While specific industrial-scale methods are not well-documented, this compound is commonly synthesized in research laboratories using standard organic synthesis techniques.

Chemical Reactivity

1,4-Dibromo-2-(difluoromethoxy)benzene participates in various chemical reactions due to its halogen substituents and electron-withdrawing difluoromethoxy group:

Substitution Reactions

  • The bromine atoms can be replaced with nucleophiles such as amines or thiols under appropriate conditions.

  • Common reagents: Sodium amide (NaNH₂), thiolates.

Oxidation and Reduction

  • Oxidizing agents like potassium permanganate (KMnO₄) can modify the benzene ring or functional groups.

  • Reducing agents like lithium aluminum hydride (LiAlH₄) may target specific bonds for reduction.

Coupling Reactions

  • The compound can undergo Suzuki or Heck coupling reactions to form more complex aromatic systems.

Research Applications

  • Synthetic Chemistry:

    • Used as a building block for synthesizing more complex organic molecules.

    • Its bromine groups serve as handles for further functionalization.

  • Medicinal Chemistry:

    • Investigated as a precursor in drug discovery programs for halogenated benzene derivatives.

    • Potential applications in radiopharmaceuticals due to halogen exchange reactions.

  • Material Science:

    • Utilized in developing advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

CompoundKey Differences
1,4-Dibromo-2,5-difluorobenzeneLacks the methoxy group; less reactive in nucleophilic substitutions.
1,4-Dibromo-2-fluorobenzeneContains only one fluorine atom; reduced electron-withdrawing effects compared to difluoromethoxy derivatives.
1,4-Dibromo-2,5-dimethylbenzeneContains methyl groups instead of fluorine atoms; more hydrophobic and less polar.

The unique combination of bromine and difluoromethoxy groups in 1,4-Dibromo-2-(difluoromethoxy)benzene makes it distinct among these analogs.

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